Ethyl 2-(benzylamino)acetate Hydrochloride
Overview
Description
Ethyl 2-(benzylamino)acetate Hydrochloride: is an organic compound with the molecular formula C11H16ClNO2 It is a derivative of glycine and is commonly used in various scientific research applications
Mechanism of Action
Target of Action
Ethyl 2-(benzylamino)acetate Hydrochloride, also known as N-Benzylglycine ethyl ester hydrochloride, is primarily a derivative of the amino acid Glycine . Glycine is an inhibitory neurotransmitter in the central nervous system, especially in the spinal cord, brainstem, and retina .
Mode of Action
As a glycine derivative, it may influence the secretion of anabolic hormones . Anabolic hormones are responsible for the synthesis of complex molecules in the body, promoting growth and building up body tissues .
Biochemical Pathways
The compound is involved in the biochemical pathways influenced by glycine and its derivatives. These pathways include the secretion of anabolic hormones, supply of fuel during exercise, and mental performance during stress-related tasks . The compound may also prevent exercise-induced muscle damage .
Result of Action
The compound’s action results in the secretion of anabolic hormones, which can lead to increased muscle mass and improved physical performance . It may also enhance mental performance during stress-related tasks and prevent exercise-induced muscle damage .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(benzylamino)acetate Hydrochloride typically involves the following steps:
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Formation of Ethyl 2-(benzylamino)acetate: : This can be achieved by reacting benzylamine with ethyl chloroacetate in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the amine group of benzylamine attacks the carbonyl carbon of ethyl chloroacetate, resulting in the formation of Ethyl 2-(benzylamino)acetate.
[ \text{C6H5CH2NH2 + ClCH2CO2C2H5 → C6H5CH2NHCH2CO2C2H5 + HCl} ]
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Conversion to Hydrochloride Salt: : The free base form of Ethyl 2-(benzylamino)acetate is then converted to its hydrochloride salt by reacting it with hydrochloric acid. This step ensures the compound is in a more stable and crystalline form, suitable for storage and further use.
[ \text{C6H5CH2NHCH2CO2C2H5 + HCl → C6H5CH2NHCH2CO2C2H5·HCl} ]
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction conditions to ensure high yield and purity. The final product is typically purified through recrystallization or other suitable purification techniques.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(benzylamino)acetate Hydrochloride can undergo various chemical reactions, including:
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Hydrolysis: : The ester group in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
[ \text{C6H5CH2NHCH2CO2C2H5 + H2O → C6H5CH2NHCH2COOH + C2H5OH} ]
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Substitution Reactions: : The benzylamino group can participate in substitution reactions, where the benzyl group can be replaced by other substituents under appropriate conditions.
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Oxidation and Reduction: : The compound can undergo oxidation and reduction reactions, particularly at the benzyl group, leading to the formation of various derivatives.
Common Reagents and Conditions
Hydrolysis: Typically carried out using hydrochloric acid or sodium hydroxide.
Substitution: Various electrophiles can be used depending on the desired substitution.
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Major Products Formed
Hydrolysis: Benzylglycine and ethanol.
Substitution: Various substituted derivatives depending on the electrophile used.
Oxidation: Benzylamine derivatives.
Reduction: Reduced forms of the benzyl group.
Scientific Research Applications
Ethyl 2-(benzylamino)acetate Hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential effects on biological systems and its role in biochemical pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of various fine chemicals and pharmaceuticals.
Comparison with Similar Compounds
Ethyl 2-(benzylamino)acetate Hydrochloride can be compared with other similar compounds such as:
N-Benzylglycine Ethyl Ester: Similar structure but without the hydrochloride salt form.
Ethyl Glycinate Hydrochloride: Lacks the benzyl group, making it less hydrophobic.
Benzylamine Derivatives: Various derivatives with different substituents on the benzyl group.
Uniqueness
The presence of both the benzylamino and ester groups in this compound makes it a versatile compound with unique properties, suitable for a wide range of applications in research and industry.
Biological Activity
Ethyl 2-(benzylamino)acetate hydrochloride is a chemical compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound has the molecular formula and is categorized as an amino acid derivative. The presence of the benzylamino group enhances its reactivity and potential biological activity. It is commonly used as an intermediate in organic synthesis, particularly in pharmaceutical development.
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
- Anti-inflammatory Effects : Studies suggest that this compound may possess anti-inflammatory properties, potentially useful in treating conditions characterized by inflammation.
- Analgesic Properties : The compound has been investigated for its analgesic effects, indicating its potential in pain management therapies.
- Neurotransmitter Modulation : Similar compounds have shown promise in modulating neurotransmitter systems, suggesting that this compound may also influence pathways associated with neurological disorders.
The exact mechanism of action of this compound remains to be fully elucidated. However, preliminary studies indicate interactions with neurotransmitter receptors, which may influence pain and inflammation pathways. Further research is required to clarify these interactions and their implications for therapeutic applications.
Comparative Analysis with Similar Compounds
To better understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:
Compound Name | Structure Characteristics | Unique Features |
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Mthis compound | Contains a methyl group instead of ethyl | May exhibit different solubility and reactivity profiles |
Ethyl 2-(phenethylamino)acetate hydrochloride | Contains a phenethyl group | Potentially different biological activity due to structural variation |
Benzyl acetate | Lacks amino functionality | Primarily used as a flavoring agent; does not possess biological activity like this compound |
This compound stands out due to its amino group, which enhances its reactivity and potential biological activity compared to similar compounds lacking this feature.
Case Studies and Research Findings
Several studies have highlighted the biological effects of this compound:
- In Vivo Efficacy : In animal models, compounds similar to this compound have demonstrated efficacy in reducing inflammation and pain responses. For instance, systemic administration of related compounds has shown significant reductions in inflammatory markers in diabetic models .
- Pharmacokinetics : Research into the pharmacokinetics of related compounds indicates favorable absorption and distribution characteristics, suggesting that this compound may also exhibit similar profiles, allowing it to effectively reach target tissues such as the nervous system .
- Safety Profile : Initial safety assessments indicate that compounds within this chemical class do not exhibit significant toxicity at therapeutic doses, supporting their potential use in clinical settings .
Properties
IUPAC Name |
ethyl 2-(benzylamino)acetate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2.ClH/c1-2-14-11(13)9-12-8-10-6-4-3-5-7-10;/h3-7,12H,2,8-9H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYCCGXGBRHRRLQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNCC1=CC=CC=C1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90369214 | |
Record name | Ethyl 2-(benzylamino)acetate Hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90369214 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6344-42-9 | |
Record name | 6344-42-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=50489 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Ethyl 2-(benzylamino)acetate Hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90369214 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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